

Benchmarking the stability of 2-Phenyl-1Hpyrrole derivatives against similar compounds

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Compound of Interest				
Compound Name:	2-Phenyl-1H-pyrrole			
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Stability Under Scrutiny: A Comparative Analysis of 2-Phenyl-1H-pyrrole Derivatives

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[City, State] – [Date] – A comprehensive analysis of the stability of **2-Phenyl-1H-pyrrole** derivatives reveals a nuanced profile when benchmarked against similar heterocyclic compounds. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative overview of their performance under various stress conditions, supported by experimental data and detailed protocols. The findings indicate that while demonstrating moderate stability, the degradation pathways of these derivatives are highly dependent on the nature of substituents and the specific stressor applied.

Executive Summary of Stability Profiles

The stability of **2-Phenyl-1H-pyrrole** derivatives has been evaluated across photolytic, thermal, hydrolytic, oxidative, and metabolic stress conditions. In general, the pyrrole moiety is susceptible to degradation, particularly through oxidation and photodegradation. However, the introduction of a phenyl group at the 2-position, along with other substitutions, can significantly influence the compound's resilience.

Comparative Stability Data



The following tables summarize the available quantitative data, comparing the stability of **2-Phenyl-1H-pyrrole** derivatives with other relevant heterocyclic compounds.

Table 1: Photostability Data

Compoun d	Stress Condition	Quantum Yield (Φ)	Half-life (t½)	Referenc e Compoun d	Quantum Yield (Φ)	Half-life (t½)
Fludioxonil (a phenylpyrr ole)	Xenon arc lamp (simulated sunlight)	-	8.7-9.9 days[1]	-	-	-
3- Phenylpyrr ole	Direct and indirect photodegra dation	-	-	Pyrrole, 3- Cyanopyrr ole	-	-

Note: Quantitative quantum yield data for direct comparison is limited in the available literature.

Table 2: Thermal Stability Data

Compound Class	Decomposition Temp. (TGA, 5% weight loss)	Key Findings
Nitrogen-rich heterocyclic esters	>250 °C	High thermal stability observed in both inert and oxidizing conditions.[2]
Spiro polycycloacetals	343 - 370 °C	High thermal stability reported.

Note: Specific TGA data for **2-Phenyl-1H-pyrrole** was not readily available in the comparative context.

Table 3: Hydrolytic Stability Data



Compound	рН	Temperature (°C)	Rate Constant (k)	Half-life (t½)
N-tosylalanine ester of 3- hydroxy-5- phenylpyrrole	Various	-	kcat/KM = 10(7) M-1 s-1 (enzymatic)	-

Note: Data represents enzymatic hydrolysis. General hydrolytic stability data under acidic and basic conditions for **2-Phenyl-1H-pyrrole** derivatives is not extensively quantified in the reviewed literature.

Table 4: Metabolic Stability Data



Compound/Cla ss	System	Half-life (t½)	Intrinsic Clearance (CLint)	Key Findings
2-Phenyl-1H- pyrrole-3- carboxamide derivatives	Rat Liver Microsomes	High	-	Compound 27 showed high metabolic stability.[4]
Model Pyrroles (e.g., 1,3,4- trimethylpyrrole)	Rat Liver Microsomes	-	-	Metabolically activated by Cytochrome P450 to form reactive species. [5]
Imidazoline I2 Receptor Ligand B06	Mouse Liver Microsomes	16.23 min	153.7 mL/min/mg protein	Classified as a high clearance compound.[6]
Indole derivatives	Human Liver Microsomes	1 h (% remaining: 56- 78%)	-	More metabolically stable than the reference compound Ko143.[7]

Degradation Pathways and Mechanisms

Understanding the degradation pathways is crucial for predicting and mitigating instability. The primary mechanisms observed for pyrrole derivatives include photooxidation, electrophilic attack, and metabolic transformation.

Photodegradation Pathway

Under photolytic stress, phenylpyrrole derivatives like fludioxonil can undergo complex reactions. The pyrrole ring is susceptible to photooxidation, potentially forming radical cation species that can then react with oxygen.[8][9] This can lead to the formation of various byproducts, including nitrosomethylene derivatives.[10]



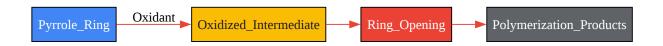


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A simplified proposed photodegradation pathway for **2-Phenyl-1H-pyrrole** derivatives.

Oxidative Degradation Pathway

Oxidative degradation of the pyrrole ring often leads to de-aromatization and polymerization.[8] The reaction can be initiated by various oxidants and is a key consideration for the stability of these compounds.



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General pathway for the oxidative degradation of a pyrrole ring.

Metabolic Degradation Pathway

Metabolism of pyrrole-containing compounds in vivo is often mediated by cytochrome P450 (CYP) enzymes.[5] These enzymes can catalyze the oxidation of the pyrrole ring, leading to the formation of more polar metabolites that can be readily excreted. The specific metabolites formed are dependent on the substitution pattern of the parent compound. Common metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation.[11]



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A general overview of the metabolic pathway for xenobiotics.

Experimental Protocols



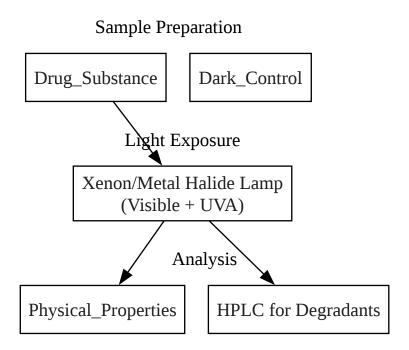
Detailed methodologies are critical for the replication and validation of stability studies. Below are summaries of standard protocols for key stability assays.

Photostability Testing (ICH Q1B Guideline)

Objective: To assess the intrinsic photostability characteristics of new drug substances and products.

Workflow:

- Sample Preparation: Samples of the drug substance are exposed to light, with a dark control sample stored under the same conditions to separate photolytic from thermal degradation.
- Light Source: A light source capable of producing a combination of visible and UV light is used, such as a xenon arc lamp or a metal halide lamp.
- Exposure Levels: Samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.
- Analysis: Post-exposure, samples are analyzed for any changes in physical properties, and for the formation of degradation products, typically using HPLC.





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Workflow for photostability testing according to ICH Q1B.

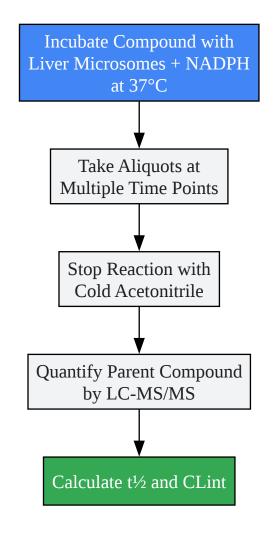
In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of metabolism of a compound by liver enzymes.

Methodology:

- Incubation: The test compound is incubated with liver microsomes (human or animal) and a NADPH-regenerating system at 37°C.
- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
- Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
- Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.





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Workflow for in vitro metabolic stability assay.

Conclusion

The stability of **2-Phenyl-1H-pyrrole** derivatives is a multifaceted issue influenced by the interplay of the pyrrole core, the phenyl substituent, and other functional groups. While susceptible to photodegradation and oxidation, strategic modifications can enhance their stability profile. The provided data and protocols offer a framework for researchers to conduct comparative stability assessments and to design more robust molecules for pharmaceutical development. Further research is warranted to generate more comprehensive quantitative data for a broader range of **2-Phenyl-1H-pyrrole** derivatives and their analogs to enable more direct and detailed comparisons.



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